molecular formula C12H12FN3 B2908998 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 1515263-90-7

2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B2908998
CAS No.: 1515263-90-7
M. Wt: 217.247
InChI Key: VVRRFXZVWRBCCP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound features a fluorophenyl group attached to the imidazo[1,2-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves the reaction of 2-fluorophenylamine with a suitable imidazo[1,2-a]pyrimidine precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

  • 2-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but they differ in their core structures and functional groups.

  • 2,2'-Difluorofentanyl: This opioid analgesic is structurally related but serves a different purpose in medical applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-2,4-5,8H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRRFXZVWRBCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CN2C1)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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